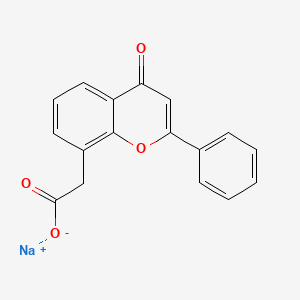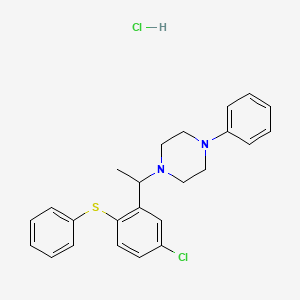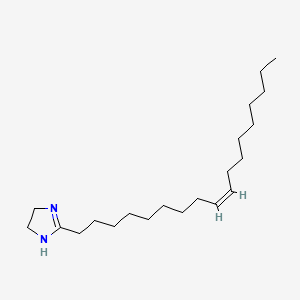
1H-Imidazole, 4,5-dihydro-2-(9Z)-9-octadecenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleyl imidazoline is a type of imidazoline compound, which belongs to the class of cationic surfactants. These compounds are characterized by the presence of an imidazoline ring, a hydrocarbon tail, and a pendant group. Oleyl imidazoline is derived from oleic acid and is known for its surfactant properties, making it useful in various industrial applications such as fabric softeners, corrosion inhibitors, and emulsifiers .
Preparation Methods
Oleyl imidazoline can be synthesized through the reaction of oleic acid with diethylenetriamine. The reaction typically involves heating the mixture to a high temperature to facilitate the formation of the imidazoline ring. The reaction conditions often include the use of a solvent such as xylene and a catalyst like calcium oxide to enhance the reaction rate and yield .
Industrial production methods for oleyl imidazoline involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Oleyl imidazoline undergoes various chemical reactions, including:
Oxidation: Oleyl imidazoline can be oxidized to form corresponding oxides, which may alter its surfactant properties.
Reduction: Reduction reactions can convert oleyl imidazoline into its corresponding amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified imidazoline derivatives with altered physical and chemical properties .
Scientific Research Applications
Oleyl imidazoline has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical processes, including emulsification and dispersion.
Biology: Oleyl imidazoline is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable emulsions.
Industry: It is widely used in the formulation of fabric softeners, corrosion inhibitors, and lubricants
Mechanism of Action
The mechanism of action of oleyl imidazoline involves its interaction with cell membranes and proteins. As a cationic surfactant, it can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial and antifungal applications. Additionally, oleyl imidazoline can interact with proteins, altering their structure and function, which can be leveraged in various industrial and medical applications .
Comparison with Similar Compounds
Oleyl imidazoline can be compared with other imidazoline derivatives such as:
Hydroxyethyl imidazoline: Known for its use as a rheology modifier and adhesion promoter.
Tallow alkyl imidazoline: Commonly used in fabric softeners for its superior softening properties.
Quaternary ammonium imidazoline: Used as a disinfectant and in personal care products
What sets oleyl imidazoline apart is its unique combination of a long hydrocarbon tail derived from oleic acid and its imidazoline ring structure, which provides excellent surfactant properties and versatility in various applications .
Properties
CAS No. |
7347-29-7 |
|---|---|
Molecular Formula |
C21H40N2 |
Molecular Weight |
320.6 g/mol |
IUPAC Name |
2-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C21H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22-19-20-23-21/h9-10H,2-8,11-20H2,1H3,(H,22,23)/b10-9- |
InChI Key |
QULUVEPNTKJBMR-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCC1=NCCN1 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCC1=NCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(4-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12733910.png)

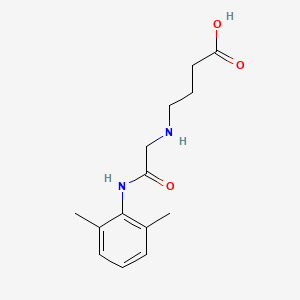


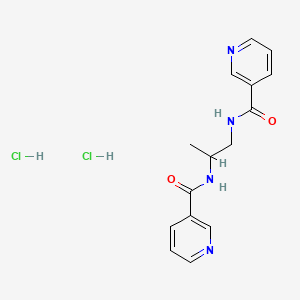

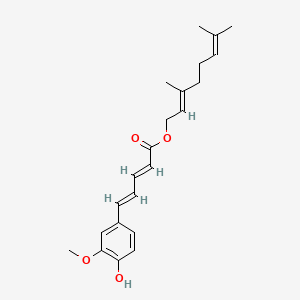
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] (E)-non-2-enoate](/img/structure/B12733934.png)
